![molecular formula C19H19N3O4S B1227758 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterotricyclic compound.
Applications De Recherche Scientifique
Antibacterial Applications
A range of studies have explored the antibacterial properties of compounds related to 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester. For instance, Segawa et al. (1992) synthesized derivatives showing superior in vitro antibacterial activity, particularly those with a piperazinyl group at C-7, demonstrating potent in vivo activity (Segawa et al., 1992). Another study by Srinivasan et al. (2010) highlighted the synthesis and evaluation of similar compounds for antibacterial and antifungal activities (Srinivasan et al., 2010).
Synthesis and Molecular Structure
Research by Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones, showcasing the methods of synthesizing such compounds and their molecular structures (Fathalla & Pazdera, 2017). Similarly, studies on the synthesis of related quinolone derivatives, exploring their chemical structures and potential applications, were conducted by Patel et al. (2012) and Klásek et al. (2003) (Patel et al., 2012), (Klásek et al., 2003).
Pharmacokinetics and Drug Development
Studies also focus on the pharmacokinetics and development of drugs using similar compounds. Tanimura et al. (2012) investigated NM441, a prodrug of NM394 with a similar chemical structure, for its penetration into human bile and gallbladder tissue, highlighting its pharmacokinetic properties (Tanimura et al., 2012). Additionally, the study by Ozaki et al. (1997) on NM441 as an effective prodrug of NM394, showcases the process of improving bioavailability through prodrug formation (Ozaki et al., 1997).
Antimicrobial and Antifungal Properties
The potential of related compounds in antimicrobial and antifungal applications has been a topic of interest. For instance, the work by Görlitzer et al. (2006) demonstrated the synthesis of thieno[3,2-c]quinoline-4-yl-amines and their activity against malaria (Görlitzer et al., 2006). Additionally, a study by Zhang et al. (1991) synthesized and evaluated 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs for antibacterial activity (Zhang et al., 1991).
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
ethyl 4-(4-oxo-5H-thieno[3,2-c]quinoline-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-19(25)22-9-7-21(8-10-22)18(24)15-11-13-16(27-15)12-5-3-4-6-14(12)20-17(13)23/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
Clé InChI |
MGPLWXMMDWAEOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



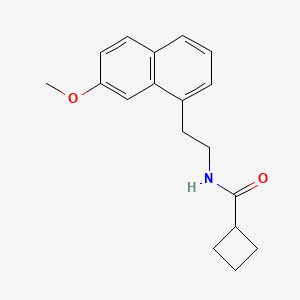
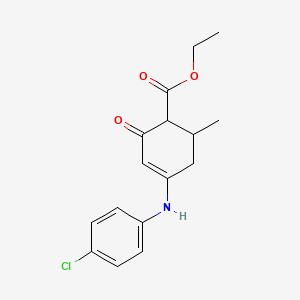
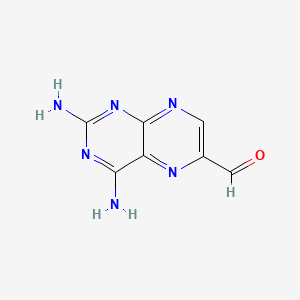

![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)

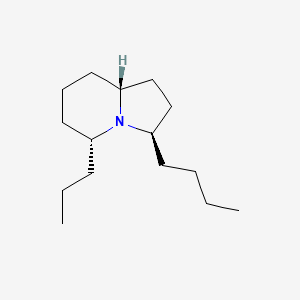
![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)

![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
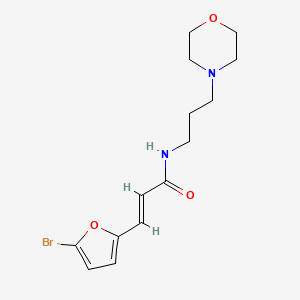
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)